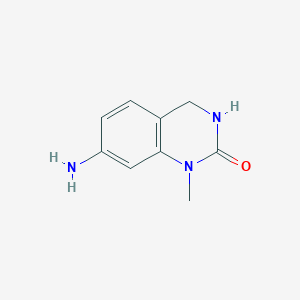
3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine, also known as IBSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and biological research.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors
Sulfonamide compounds, including structures similar to "3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine," are significant for their bacteriostatic antibiotic properties and are utilized in therapy for bacterial infections. Beyond their traditional use, sulfonamides have expanded roles in treating diseases such as cancer and Alzheimer's, showcasing their versatility as drug candidates. Their application extends across various domains, including as antiviral HIV protease inhibitors and anticancer agents, highlighting their importance in modern pharmacology and medicinal chemistry (Gulcin & Taslimi, 2018).
Medicinal Significance of Sulfur-Containing Motifs
Sulfur (SVI)-containing motifs, such as sulfonyl or sulfonamide-based analogs, exhibit a broad range of pharmacological properties. These compounds offer structural diversity crucial for discovering new therapeutic agents. Over 150 FDA-approved sulfur-based drugs are available, demonstrating the critical role of sulfonamides in treating various diseases with significant therapeutic potential (Zhao et al., 2018).
Hybrid Catalysts in Synthesis
The synthesis of compounds with pyranopyrimidine cores, related to the chemical structure , involves the use of hybrid catalysts. This methodology highlights the broader synthetic applications and bioavailability of such compounds, emphasizing the role of diverse catalysts in developing lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Pharmaceutical Applications
Sulfonamides and related compounds are integral in pharmaceutical applications, showing significant activity across a spectrum of therapeutic areas. Their development is a hot research topic due to their powerful medicinal activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects, among others. This wide range of activities underscores the importance of continued research and development in this area (Alam et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is tubulin, a protein that plays a crucial role in cell division by forming microtubules . Tubulin is essential for maintaining cell structure, intracellular transport, and chromosome segregation during mitosis.
Mode of Action
This compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules . By binding to this site, the compound prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts several biochemical pathways, particularly those involved in cell division and intracellular transport. The downstream effects include the activation of apoptotic pathways due to the inability of cells to complete mitosis . This disruption can lead to the activation of caspases and other apoptotic proteins, ultimately resulting in programmed cell death.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, with a preference for tissues with high cell division rates, such as tumors. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the compound’s action results in the destabilization of microtubules, leading to cell cycle arrest and apoptosis . At the cellular level, this manifests as reduced proliferation of cancer cells and increased cell death. The overall effect is a significant reduction in tumor growth and potential tumor regression.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in tumor tissues. Additionally, the presence of other drugs or biomolecules can either enhance or inhibit its activity through synergistic or antagonistic interactions .
: Source: Pharmaceuticals | Free Full-Text | Antiproliferative and Tubulin-Destabilising Effects of 3- (Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.
Eigenschaften
IUPAC Name |
3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-10(2)9-19(15,16)12-7-14(8-12)20(17,18)11-4-3-5-13-6-11/h3-6,10,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCZPQALUACCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)
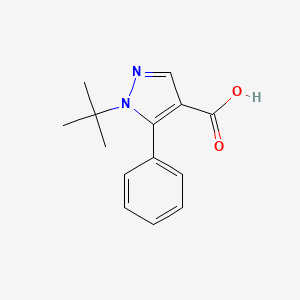
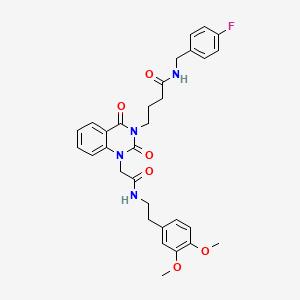
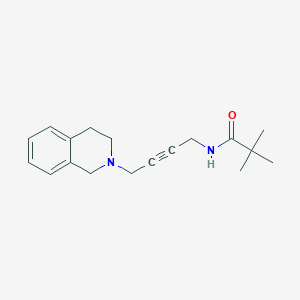
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)

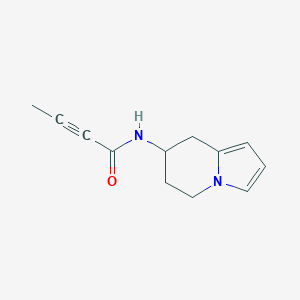
![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)

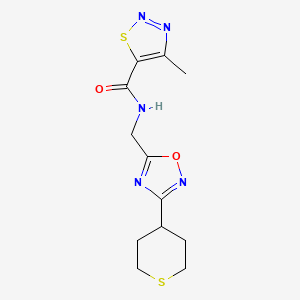
![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)
![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)
